N-(6-Bromopyridazin-3-yl)pivalamide
Description
N-(6-Bromopyridazin-3-yl)pivalamide is a pyridazine derivative featuring a bromine atom at the 6-position and a pivalamide group (-NHC(O)C(CH₃)₃) at the 3-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts distinct electronic and steric properties compared to monocyclic nitrogen-containing heterocycles like pyridine. The pivalamide group, known for its steric bulk, may influence solubility, metabolic stability, and binding interactions in biological systems.
Properties
Molecular Formula |
C9H12BrN3O |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
N-(6-bromopyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
InChI Key |
BODBDBKDQOUOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine vs. Pyridazine Core
The pyridazine ring in N-(6-Bromopyridazin-3-yl)pivalamide differentiates it from pyridine-based analogs. For example:
- N-(2-Bromopyridin-3-yl)pivalamide (pyridine core): Exhibits a single nitrogen atom, altering dipole moments and hydrogen-bonding capacity compared to pyridazine. This impacts reactivity in cross-coupling reactions and interactions with biological targets .
- N-(5-Bromopyridin-3-yl)pivalamide (pyridine core): Bromine at the 5-position creates a meta-substitution pattern relative to the pivalamide group, differing from the para arrangement in the pyridazine analog. This positional variance affects electronic distribution and steric accessibility .
Table 1: Structural and Physicochemical Comparison
| Compound | Core Ring | Substituent Positions | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound | Pyridazine | 6-Br, 3-pivalamide | C₉H₁₂BrN₃O | 273.12 g/mol* |
| N-(2-Bromopyridin-3-yl)pivalamide | Pyridine | 2-Br, 3-pivalamide | C₁₀H₁₃BrN₂O | 273.13 g/mol |
| N-(5-Bromopyridin-3-yl)pivalamide | Pyridine | 5-Br, 3-pivalamide | C₁₀H₁₃BrN₂O | 273.13 g/mol |
Functional Group Variations
Table 2: Representative Reaction Conditions for Analogous Compounds
| Compound | Key Step | Reagents/Conditions | Yield/Purity |
|---|---|---|---|
| N-(3-Acetylphenyl)pivalamide | Acetylation | Triethylamine, pivaloyl chloride | 85% (crude) |
| N-(3-(2-Bromoacetyl)phenyl)pivalamide | Bromination | Pyridinium tribromide, 24h RT | 78% after HPLC |
Commercial Availability and Pricing
For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
